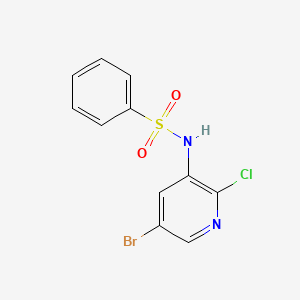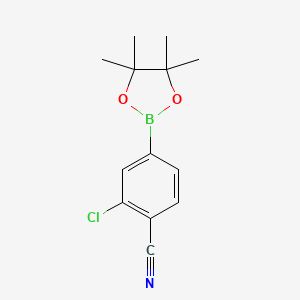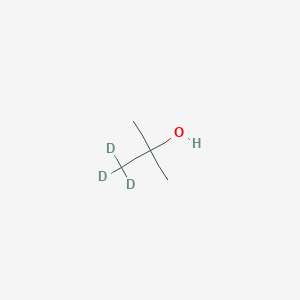
1,1,1-Trideuterio-2-methylpropan-2-ol
Descripción general
Descripción
1,1,1-Trideuterio-2-methylpropan-2-ol , also known as tert-Butanol-1,1,1-d3 , is a deuterated derivative of tert-butanol. It contains three deuterium atoms (heavy hydrogen isotopes) in place of three hydrogen atoms. The compound has the molecular formula C₄H₇Cl₃O and a molecular weight of 177.46 g/mol .
Aplicaciones Científicas De Investigación
Hydrogen Bonding Dynamics in Liquid States
A study by Czarnecki et al. (2000) utilized two-dimensional near-infrared (NIR) correlation spectroscopy to investigate the temperature-induced changes in the hydrogen bonding of butan-1-(ol-d) and 2-methylpropan-2-(ol-d) in their pure liquid phase. This research highlighted how isotopic substitution in the hydroxyl group minimally affects the dynamic properties of hydrogen bonding, providing insights into the molecular interactions of deuterated alcohols (Czarnecki, B. Czarnik-Matusewicz, Y. Ozaki, & M. Iwahashi, 2000).
Biofuel Production via Microbial Metabolism
Bastian et al. (2011) explored the anaerobic production of isobutanol (2-methylpropan-1-ol), demonstrating the ability to achieve 100% theoretical yield through engineered pathways in Escherichia coli. This study is significant for biofuel production, showing how modifications in microbial metabolism can lead to efficient renewable energy sources (Bastian, Xiang Liu, Joseph T. Meyerowitz, C. Snow, Mike M. Y. Chen, & F. Arnold, 2011).
Novel Chemical Synthons
Research by Baum et al. (2006) on the reaction of 2-amino-2-methylpropan-1-ol with borane methyl sulfide led to the discovery of novel boracycles, diverging from expected oxazaborolidine rings. This synthesis and structural analysis contribute to the development of new organoboron compounds, expanding the toolkit for organic synthesis and potential pharmaceutical applications (Baum, I. Goldberg, & M. Srebnik, 2006).
Phase Equilibrium and Volumetric Properties
Aniya et al. (2017) investigated the phase equilibrium, volumetric properties, and molar refractivity of binary mixtures involving 2-methylpropan-2-ol. This research provides valuable data for the chemical engineering field, especially in processes involving extractive distillation and solvent selection (Aniya, A. Kumari, Rupesh Reddy, & B. Satyavathi, 2017).
Antiknock Properties of Biofuels
A study by Mack et al. (2014) evaluated the antiknock properties of various biofuels, including 2-methylpropan-1-ol. The research utilized Research Octane Number (RON) and Blending Research Octane Number (BRON) ratings to assess the potential of these biofuels as additives for gasoline, contributing to the development of more efficient and environmentally friendly automotive fuels (Mack, V. Rapp, M. Broeckelmann, T. Lee, T. Lee, & R. Dibble, 2014).
Propiedades
IUPAC Name |
1,1,1-trideuterio-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGAVHZHDRPRBM-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
77.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,1-Trideuterio-2-methylpropan-2-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amino}propyl)(methyl)amine](/img/structure/B1456995.png)
![1-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)-piperidin-4-ylamine](/img/structure/B1456998.png)


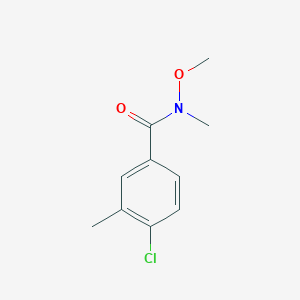

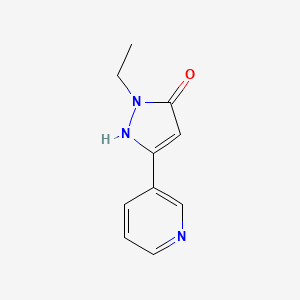
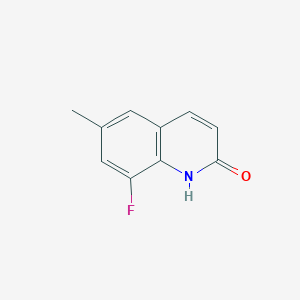
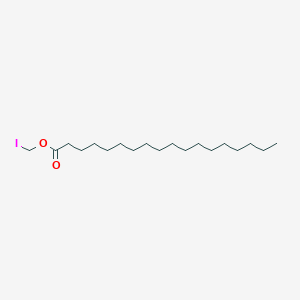
![2-(P-Tolylsulfonyl)-6-oxa-2-azaspiro[2.5]octane](/img/structure/B1457009.png)
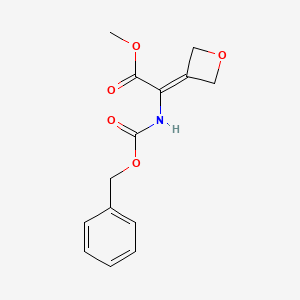
![N-[4-(2-fluoro-4-nitrophenoxy)pyridin-2-yl]morpholine-4-carboxamide](/img/structure/B1457013.png)
